molecular formula C11H16N2O3S B7704344 3-[4-(Ethylsulfamoyl)phenyl]propanamide CAS No. 835899-29-1

3-[4-(Ethylsulfamoyl)phenyl]propanamide

Cat. No.: B7704344
CAS No.: 835899-29-1
M. Wt: 256.32 g/mol
InChI Key: SWMRQXYZPJDRRY-UHFFFAOYSA-N
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Description

The molecule “3-[4-(Ethylsulfamoyl)phenyl]propanamide” contains a total of 50 bonds, including 26 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It consists of 49 atoms: 24 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, there are related studies that could provide insight. For instance, a synthesis method of 3- (4-hydroxyphenyl)propanamide involves using p-hydroxyphenylpropionic acid as the raw material subjected to a continuous two-step reaction . Another study explored the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2 .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains multiple bonds, aromatic bonds, and rotatable bonds . The molecular formula is C13H20N2O4S, with an average mass of 300.374 Da .

Properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-2-13-17(15,16)10-6-3-9(4-7-10)5-8-11(12)14/h3-4,6-7,13H,2,5,8H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMRQXYZPJDRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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